molecular formula C12H17NO2 B2372530 5-Cyclohexyl-3-methyl-1H-pyrrole-2-carboxylic acid CAS No. 2091170-08-8

5-Cyclohexyl-3-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B2372530
CAS No.: 2091170-08-8
M. Wt: 207.273
InChI Key: KXRNRXRGBWTFPV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclohexyl-3-methyl-1H-pyrrole-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of cyclohexylamine with 3-methyl-2,5-dioxo-pyrrolidine can yield the desired product through a cyclization reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Cyclohexyl-3-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Cyclohexyl-3-methyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyclohexyl-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclohexyl and methyl groups provide hydrophobic interactions that can enhance binding affinity and specificity .

Comparison with Similar Compounds

    5-Cyclohexyl-1H-pyrrole-2-carboxylic acid: Lacks the methyl group at the 3-position.

    3-Methyl-1H-pyrrole-2-carboxylic acid: Lacks the cyclohexyl group at the 5-position.

    1H-Pyrrole-2-carboxylic acid: Lacks both the cyclohexyl and methyl groups

Uniqueness: 5-Cyclohexyl-3-methyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of both cyclohexyl and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

5-cyclohexyl-3-methyl-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-8-7-10(13-11(8)12(14)15)9-5-3-2-4-6-9/h7,9,13H,2-6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRNRXRGBWTFPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1)C2CCCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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